
1-(4'-Fluorobenzenesulfonyl)-4-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole is an organic compound that features a sulfonyl group attached to a fluorobenzene ring and a nitro group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole typically involves multiple steps, starting with the preparation of the fluorobenzenesulfonyl chloride. This can be achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride. The resulting sulfonyl chloride is then reacted with 4-nitroindole in the presence of a base, such as triethylamine, to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonyl group.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Coupling Reactions: Palladium catalysts, ligands, and bases.
Major Products Formed:
Reduction: 1-(4’-Fluorobenzenesulfonyl)-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole involves its interaction with specific molecular targets. The sulfonyl and nitro groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Fluorobenzenesulfonyl chloride: Shares the sulfonyl and fluorobenzene moieties but lacks the indole ring.
4-Nitroindole: Contains the nitro and indole groups but lacks the sulfonyl and fluorobenzene moieties.
Uniqueness: 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole is unique due to the combination of the sulfonyl, fluorobenzene, and nitroindole groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H9FN2O4S |
|---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-nitroindole |
InChI |
InChI=1S/C14H9FN2O4S/c15-10-4-6-11(7-5-10)22(20,21)16-9-8-12-13(16)2-1-3-14(12)17(18)19/h1-9H |
InChI Key |
WVXXQMUNVPTZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2S(=O)(=O)C3=CC=C(C=C3)F)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


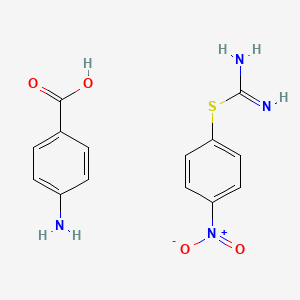
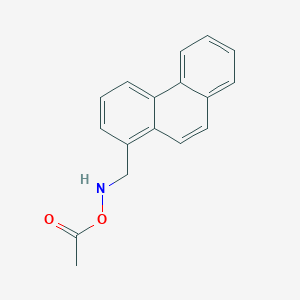

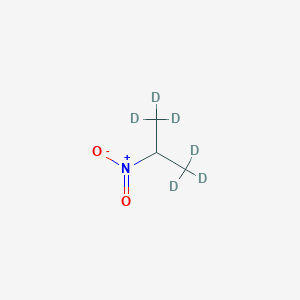
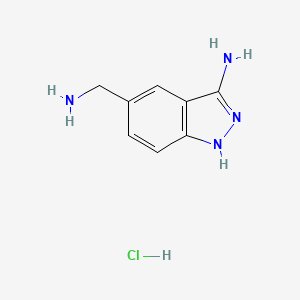
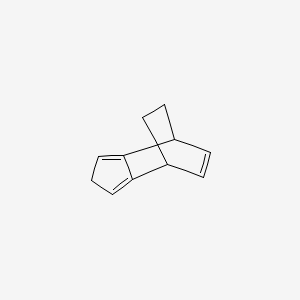
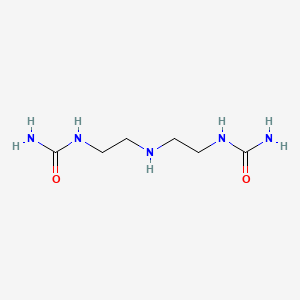
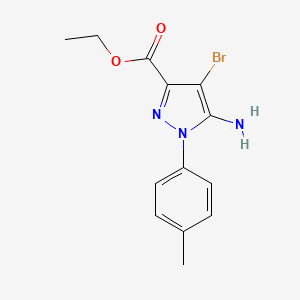
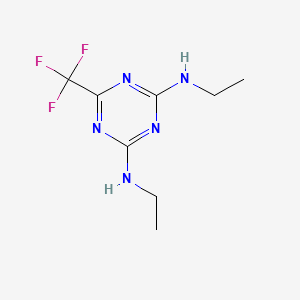
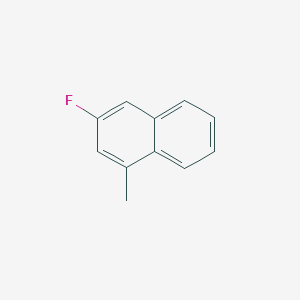
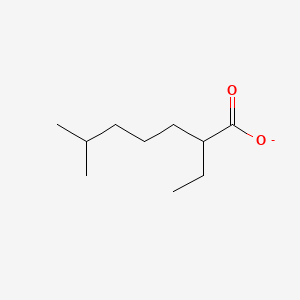
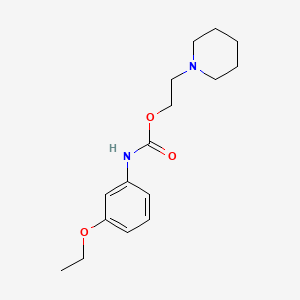

![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
